molecular formula C34H30 B12515889 Anthracene, 9,10-bis(5,6,7,8-tetrahydro-2-naphthalenyl)- CAS No. 817627-13-7

Anthracene, 9,10-bis(5,6,7,8-tetrahydro-2-naphthalenyl)-

Cat. No.: B12515889
CAS No.: 817627-13-7
M. Wt: 438.6 g/mol
InChI Key: UOXPFAZUFSVCJU-UHFFFAOYSA-N
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Description

Anthracene, 9,10-bis(5,6,7,8-tetrahydro-2-naphthalenyl)- (hereafter referred to as the target compound) is an anthracene derivative substituted at the 9 and 10 positions with 5,6,7,8-tetrahydro-2-naphthalenyl groups. These substituents consist of partially hydrogenated naphthalene rings (tetralin-like structures), which reduce conjugation compared to fully aromatic systems.

Properties

CAS No.

817627-13-7

Molecular Formula

C34H30

Molecular Weight

438.6 g/mol

IUPAC Name

9,10-bis(5,6,7,8-tetrahydronaphthalen-2-yl)anthracene

InChI

InChI=1S/C34H30/c1-3-11-25-21-27(19-17-23(25)9-1)33-29-13-5-7-15-31(29)34(32-16-8-6-14-30(32)33)28-20-18-24-10-2-4-12-26(24)22-28/h5-8,13-22H,1-4,9-12H2

InChI Key

UOXPFAZUFSVCJU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=C(CCCC7)C=C6

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation with Tetralin

A prominent method involves the acid-mediated condensation of 9,10-dihydroxyanthracene (anthraquinone diol) with 1,2,3,4-tetrahydronaphthalene (tetralin). In EP2316906A2 , anthracene-9,10-diol reacts with tetralin in the presence of hydrochloric acid (HCl) and acetic acid (AcOH) at elevated temperatures. The hydroxyl groups of the diol act as leaving groups, enabling electrophilic aromatic substitution (EAS) at the anthracene core. Tetralin, activated by the acidic medium, attacks the electrophilic anthracene positions, forming 9,10-bis(tetralin-substituted) anthracene diol. Subsequent reduction using hydroiodic acid (HI) and red phosphorus removes the hydroxyl groups, yielding the target compound.

Key Parameters :

  • Catalyst : HCl/AcOH (protic acid system)
  • Temperature : 80–100°C
  • Yield : ~70–75% (after reduction)

Challenges and Optimization

Over-alkylation and regioselectivity issues arise due to anthracene’s planar structure. To mitigate this, stoichiometric excess of tetralin (3–5 eq.) ensures complete substitution at the 9,10-positions. Purification via recrystallization in ethyl acetate/hexane mixtures removes unreacted tetralin and byproducts.

Suzuki-Miyaura Cross-Coupling with Tetralin Boronic Acids

Synthesis of Tetralin Boronic Acid

The Suzuki coupling route requires 2-tetralin boronic acid, synthesized via Miyaura borylation. Bromination of tetralin at the 2-position using N-bromosuccinimide (NBS) in chloroform yields 2-bromo-1,2,3,4-tetrahydronaphthalene. Reaction with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate produces the boronic ester, hydrolyzed to 2-tetralin boronic acid.

Coupling with 9,10-Dibromoanthracene

9,10-Dibromoanthracene undergoes Suzuki coupling with 2-tetralin boronic acid under Pd(PPh₃)₄ catalysis. As demonstrated in EP13170862 , the reaction proceeds in toluene/ethanol with aqueous potassium carbonate, achieving yields of 60–70%.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (2 mol%)
  • Base : K₂CO₃ (2M aqueous)
  • Temperature : 80°C, 48 hours

Hydrogenation of 9,10-Di(2-Naphthyl)Anthracene

Selective Hydrogenation of Naphthyl Groups

9,10-Di(2-naphthyl)anthracene, synthesized via Suzuki coupling, undergoes partial hydrogenation to convert naphthyl to tetralin groups. Using 10% Pd/C under 30 psi H₂ at 50°C in tetrahydrofuran (THF), the naphthalene rings hydrogenate selectively without reducing the anthracene core.

Optimization Insights :

  • Catalyst Loading : 5–10 wt% Pd/C
  • Reaction Time : 12–24 hours
  • Yield : 65–80%

Limitations

Over-hydrogenation to decalin derivatives occurs at higher temperatures (>80°C). Monitoring via thin-layer chromatography (TLC) ensures reaction termination at the tetralin stage.

Kumada Coupling with Tetralin Grignard Reagents

Grignard Reagent Preparation

2-Bromo-tetralin reacts with magnesium in anhydrous THF to form the Grignard reagent. This nucleophile couples with 9,10-dibromoanthracene in the presence of Ni(dppp)Cl₂, yielding the target compound.

Typical Procedure :

  • Reagent : 2-Tetralin MgBr (2.2 eq.)
  • Catalyst : Ni(dppp)Cl₂ (3 mol%)
  • Solvent : THF, 0°C to room temperature
  • Yield : 50–60%

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Friedel-Crafts Alkylation Simple setup; no transition metals required Over-alkylation; harsh acidic conditions 70–75%
Suzuki Coupling High regioselectivity; scalable Requires synthetic boronic acid precursors 60–70%
Hydrogenation Utilizes commercially available precursors Risk of over-hydrogenation 65–80%
Kumada Coupling Compatible with air-sensitive reagents Low yields; stringent anhydrous conditions 50–60%

Industrial-Scale Considerations

Green Chemistry Adaptations

ES2686136A1 highlights a phase-transfer catalytic (PTC) system using hexadecyltrimethylammonium bromide (HTAB) in aqueous HCl/AcOH. This method eliminates organic solvents, aligning with green chemistry principles, and achieves 84% yield for chloromethyl intermediates. Adapting this for tetralin derivatives could reduce environmental impact.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent removes unreacted tetralin.
  • Recrystallization : Ethanol/water mixtures isolate high-purity product.

Chemical Reactions Analysis

Types of Reactions: Anthracene, 9,10-bis(5,6,7,8-tetrahydro-2-naphthalenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene derivatives .

Scientific Research Applications

Anthracene, 9,10-bis(5,6,7,8-tetrahydro-2-naphthalenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Anthracene, 9,10-bis(5,6,7,8-tetrahydro-2-naphthalenyl)- involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it suitable for use in electronic devices. The pathways involved include the transfer of electrons and energy between the compound and its environment .

Comparison with Similar Compounds

Comparison with Retinoid Analogs (TTAB and TTNN)

The target compound shares structural similarities with synthetic retinoids such as TTAB (4-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid) and TTNN (6-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid). Key differences include:

  • Functional Groups: TTAB and TTNN feature carboxylic acid moieties critical for retinoid receptor binding, whereas the target compound lacks such groups, suggesting divergent biological activity .
Property Target Compound TTAB TTNN
Substituent Type 5,6,7,8-Tetrahydro-2-naphthyl Tetrahydro-anthracenyl + methyl Tetrahydro-naphthalenyl + methyl
Key Functional Group None Carboxylic acid Carboxylic acid
Biological Activity Not reported RAR-selective agonist RARβ/γ-selective agonist

Comparison with 9,10-Di(2-naphthyl)anthracene (ADN)

ADN (9,10-di(2-naphthyl)anthracene) is a fully conjugated anthracene derivative widely used in organic light-emitting diodes (OLEDs). Differences include:

  • Conjugation : The tetrahydro substituents in the target compound reduce π-conjugation compared to ADN’s aromatic naphthyl groups, likely blue-shifting its optical emissions .
  • Thermal Stability : ADN’s rigid structure enhances thermal stability in OLEDs, while the target compound’s flexible tetrahydro groups may lower melting points, affecting device performance .
Property Target Compound ADN
Substituent Tetrahydro-naphthyl Aromatic naphthyl
Conjugation Reduced Extended
Application Not reported OLED host material

Comparison with 9,10-Diphenylanthracene (DPA)

DPA (9,10-diphenylanthracene) is a simpler analog with phenyl substituents. Key distinctions:

  • Electronic Effects : DPA’s phenyl groups minimally perturb anthracene’s electronic structure, whereas the target compound’s substituents may introduce steric and electronic modulation .
Property Target Compound DPA
Substituent Size Larger (tetralin-like) Smaller (phenyl)
Molecular Weight Higher (~448 g/mol estimated) 330.42 g/mol
Use Case Materials science (hypothetical) Scintillators, fluorescence

Research Findings and Implications

Material Science Potential

The reduced conjugation in the target compound compared to ADN may limit its utility in OLEDs but could be advantageous in tuning emission spectra for specific optoelectronic applications. Further studies on its charge transport properties are warranted .

Biological Activity

Anthracene derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Anthracene, 9,10-bis(5,6,7,8-tetrahydro-2-naphthalenyl)- (CAS Number: 817627-13-7), exhibits potential therapeutic applications owing to its structural properties and biological interactions. This article explores the biological activity of this compound based on available research findings.

  • Molecular Formula : C34H30
  • Molecular Weight : 454.62 g/mol
  • Structure : The compound features a polycyclic structure with fused naphthalene units that contribute to its electronic properties.

Biological Activity Overview

Research indicates that anthracene derivatives can exhibit a range of biological activities including:

  • Anticancer Effects : Many anthracene derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Certain modifications enhance their effectiveness against various microbial strains.
  • Neuroprotective Effects : Some studies suggest potential benefits in neurodegenerative diseases.

Anticancer Activity

A study investigating the antiproliferative effects of various anthracene derivatives found that compounds structurally similar to Anthracene, 9,10-bis(5,6,7,8-tetrahydro-2-naphthalenyl)- demonstrated significant cytotoxicity against cancer cell lines. For instance:

  • Cell Lines Tested : Chronic lymphocytic leukemia (CLL) and Burkitt’s lymphoma (BL).
  • IC50 Values : The compound exhibited IC50 values less than 10 µM in CLL cells associated with poor patient prognosis, indicating strong antiproliferative effects compared to standard treatments like fludarabine phosphate .

The mechanisms underlying the biological activity of anthracene derivatives often involve:

  • Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : Interaction with pathways involved in cell survival and proliferation.

Case Studies

  • Synthesis and Evaluation of Ethanoanthracenes :
    • A series of ethanoanthracenes were synthesized and evaluated for their antiproliferative effects. The study highlighted several compounds with enhanced activity against CLL cells, suggesting that modifications at the naphthalene units could optimize biological efficacy .
  • Antimicrobial Activity :
    • Research on related anthracene compounds indicated that certain derivatives possess significant antimicrobial properties against both gram-positive and gram-negative bacteria. This highlights the versatility of anthracene structures for developing new antimicrobial agents.

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AntiproliferativeCLL Cells (poor prognosis)<10
AntimicrobialVarious BacteriaVaries
NeuroprotectiveNeuronal Cell ModelsNot specified

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